Cas no 77880-59-2 (1,7-dimethyl-4,10-dioxatricyclo5.2.1.0,2,6dec-8-ene-3,5-dione)

1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a bicyclic compound featuring a fused oxabicyclic core with a conjugated ene-dione functionality. Its rigid tricyclic structure and electron-deficient olefin make it a valuable intermediate in organic synthesis, particularly for Diels-Alder reactions and cycloadditions. The compound's reactivity is enhanced by the presence of two carbonyl groups, which facilitate nucleophilic additions and further functionalization. Its stability under ambient conditions and well-defined stereochemistry make it suitable for applications in pharmaceutical and materials chemistry. The structural complexity of this molecule also allows for derivatization into more specialized frameworks, offering versatility in synthetic routes.
1,7-dimethyl-4,10-dioxatricyclo5.2.1.0,2,6dec-8-ene-3,5-dione structure
77880-59-2 structure
Product Name:1,7-dimethyl-4,10-dioxatricyclo5.2.1.0,2,6dec-8-ene-3,5-dione
CAS No:77880-59-2
MF:C10H10O4
MW:194.184003353119
CID:530526
PubChem ID:245036
Update Time:2025-06-25

1,7-dimethyl-4,10-dioxatricyclo5.2.1.0,2,6dec-8-ene-3,5-dione Chemical and Physical Properties

Names and Identifiers

    • 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-4,7-dimethyl-
    • 1,4-dimethyl-7-oxabicyclo<2.2.1>hept-5-ene-2,3-dicarboxylic anhydride
    • 1,4-Dimethyl-7-oxa-norborn-5-en-2,3-dicarbonsaeure-anhydrid
    • 1,4-dimethyl-7-oxa-norborn-5-ene-2,3-dicarboxylic acid-anhydride
    • 1,4-Epoxy-1,2,3,4-tetrahydro-1,4-dimethylphthalsaeureanhydrid
    • 1,7-dimethyl-4,10-dioxatricyclo5.2.1.0,2,6dec-8-ene-3,5-dione
    • 77880-59-2
    • 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
    • AKOS026745186
    • 1,7-Dimethyl-4,10-dioxa-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
    • NSC-56528
    • 4,7-Dimethyl-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
    • SCHEMBL3420388
    • NSC56528
    • EN300-176430
    • DTXSID50999071
    • 1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
    • GGKZQSNCAIFSGT-UHFFFAOYSA-N
    • Inchi: 1S/C10H10O4/c1-9-3-4-10(2,14-9)6-5(9)7(11)13-8(6)12/h3-6H,1-2H3
    • InChI Key: GGKZQSNCAIFSGT-UHFFFAOYSA-N
    • SMILES: O1C2(C)C=CC1(C)C1C(=O)OC(C12)=O

Computed Properties

  • Exact Mass: 194.05800
  • Monoisotopic Mass: 194.057909
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6
  • XLogP3: -0.1

Experimental Properties

  • Density: 1.414
  • Boiling Point: 329.8°C at 760 mmHg
  • Flash Point: 148°C
  • Refractive Index: 1.573
  • PSA: 52.60000
  • LogP: 0.41960

1,7-dimethyl-4,10-dioxatricyclo5.2.1.0,2,6dec-8-ene-3,5-dione Pricemore >>

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Additional information on 1,7-dimethyl-4,10-dioxatricyclo5.2.1.0,2,6dec-8-ene-3,5-dione

Comprehensive Analysis of 1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CAS No. 77880-59-2)

1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione (CAS 77880-59-2) is a structurally unique tricyclic compound featuring a fused ring system with oxygen-containing heterocycles. Its intricate molecular architecture, combining dioxatricyclo and decene-dione moieties, has garnered attention in pharmaceutical and materials science research. The compound's 1,7-dimethyl substitution pattern and 3,5-dione functional groups contribute to its potential reactivity, making it a subject of interest for synthetic chemists exploring novel bioactive scaffolds.

Recent studies highlight the growing demand for oxygen-rich tricyclic compounds like 1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in green chemistry applications. Researchers are investigating its role as a precursor for sustainable polymers, aligning with the global push toward eco-friendly materials. The compound's dione functionality enables participation in condensation reactions, while its rigid tricyclic backbone offers steric control—a combination addressing the industry's need for precision in molecular design.

From a pharmacological perspective, the 4,10-dioxatricyclo core of CAS 77880-59-2 shares structural similarities with natural product-derived drug candidates. Computational modeling suggests potential interactions with enzymatic targets involved in inflammation pathways, though clinical validation remains ongoing. This aligns with frequent search queries about "tricyclic compounds in drug discovery" and "oxygen heterocycles for therapeutics," reflecting strong market interest in such chemotypes.

The synthesis of 1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves [4+2] cycloaddition strategies, with emphasis on stereoselective methods—a hot topic in organic chemistry forums. Analytical characterization via NMR and X-ray crystallography confirms its distinct tricyclic conformation, while HPLC purity analysis meets pharmaceutical-grade standards. These technical aspects respond to common searches like "how to characterize complex heterocycles" and "purity testing for research chemicals."

Industrial applications of 77880-59-2 extend to advanced material development, particularly in photoresist technologies for semiconductor manufacturing. Its UV-absorbing dione groups and thermal stability make it a candidate for next-gen lithography materials—addressing the chip industry's demand for higher-resolution patterning. This connection to "electronic materials chemistry" trends demonstrates the compound's cross-disciplinary relevance.

Ongoing research explores derivatization strategies for 1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, particularly at the C8-ene position, to modulate physicochemical properties. Such structure-activity relationship (SAR) studies cater to frequent queries about "modifying tricyclic compound solubility" and "tailoring heterocycle polarity." The compound's balanced lipophilicity (LogP ~2.1) further enhances its utility in medicinal chemistry projects.

Regulatory assessments confirm that CAS 77880-59-2 complies with major chemical inventories (TSCA, EINECS), facilitating global research applications. Proper handling guidelines emphasize standard laboratory precautions—responding to safety-related searches without invoking hazardous classifications. Storage recommendations (-20°C under argon) reflect best practices for preserving its dione functionality against degradation.

In conclusion, 1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione represents a versatile building block bridging multiple scientific frontiers. Its unique tricyclic oxygen heterocycle architecture continues to inspire innovations across drug development, materials science, and synthetic methodology—addressing contemporary research challenges while maintaining compliance with ethical and safety standards.

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